3-Cyano-5-fluorobenzoic acid
Overview
Description
3-Cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C8H4FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively.
Mechanism of Action
Target of Action
3-Cyano-5-fluorobenzoic Acid is an intermediate used to prepare arylbenzamides as negative allosteric modulators of mGlu5R . The primary target of this compound is the metabotropic glutamate receptor 5 (mGlu5R), which plays a crucial role in the central nervous system, influencing various physiological functions and behaviors.
Mode of Action
This binding can change the receptor’s conformation, reducing its response to glutamate and thus modulating the signaling pathway .
Biochemical Pathways
The mGlu5R is involved in several biochemical pathways, including the phospholipase C pathway and the cyclic AMP pathway. By acting as a negative allosteric modulator, this compound can reduce the activity of these pathways, leading to downstream effects such as reduced intracellular calcium levels and decreased protein kinase C activity .
Pharmacokinetics
It has a relatively low molecular weight (165.12 Da ), which is generally favorable for absorption and distribution. The compound’s pKa is predicted to be 3.30 , suggesting it may exist primarily in its ionized form at physiological pH, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action would be a reduction in the activity of mGlu5R. This could lead to a decrease in the intracellular calcium levels and protein kinase C activity, potentially affecting various physiological functions and behaviors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that bind to mGlu5R could influence the efficacy of this compound. The compound is sensitive to air , suggesting that its stability and efficacy could be reduced upon exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzonitrile.
Nitration: The nitration of 3-fluorobenzonitrile is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, forming this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form derivatives such as 3-cyano-5-fluorobenzoic anhydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 3-amino-5-fluorobenzoic acid.
Oxidation: Formation of 3-cyano-5-fluorobenzoic anhydride.
Scientific Research Applications
3-Cyano-5-fluorobenzoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme functions and cellular processes.
Comparison with Similar Compounds
- 3-Cyano-4-fluorobenzoic acid
- 3-Cyano-2-fluorobenzoic acid
- 4-Cyano-5-fluorobenzoic acid
Comparison: 3-Cyano-5-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers. For example, the electronic effects of the cyano and fluorine groups can alter the compound’s acidity, solubility, and ability to participate in specific chemical reactions .
Properties
IUPAC Name |
3-cyano-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADZSOZVTCEMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374094 | |
Record name | 3-cyano-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-74-6 | |
Record name | 3-Cyano-5-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327056-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-cyano-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the proposed synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid?
A1: The research presents a novel, two-step synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile [, ]. This is significant because it offers a more facile (easier and more convenient) route compared to potential previous methods. The reported overall yield of 58% [] suggests a relatively efficient process.
Q2: Why is the synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid important?
A2: While the provided research focuses solely on the synthesis [, ], the presence of reactive functional groups like carboxylic acid and nitrile suggests that 2,4-Dichloro-3-cyano-5-fluorobenzoic acid could be a valuable building block for synthesizing more complex molecules. These complex molecules might have applications in various fields such as pharmaceuticals, agrochemicals, or materials science. Further research is needed to explore the potential applications of this compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.